4'-Acetoxy-biphenyl-4-carboxylic acid
Overview
Description
4’-Acetoxy-biphenyl-4-carboxylic acid is a chemical compound with the molecular formula C15H12O4 . It has an average mass of 256.253 Da and a monoisotopic mass of 256.073547 Da .
Synthesis Analysis
The synthesis of 4’-Acetoxy-biphenyl-4-carboxylic acid has been reported in the literature. For instance, it has been used as a co-monomer in the synthesis of novel copolyesters based on polyethylene terephthalate (PET) and 4′-hydroxy-biphenyl-4-carboxylic acid (HBCA) . The synthesis was achieved by melt polycondensation of bis(2-hydroxyethyl) terephthalate and 4′-acetoxybiphenyl-4-carboxylic acid (ABCA) as co-monomers with Sb2O3 as a catalyst .Molecular Structure Analysis
The molecular structure of 4’-Acetoxy-biphenyl-4-carboxylic acid is represented by the formula C15H12O4 .Chemical Reactions Analysis
In the context of copolyester synthesis, 4’-Acetoxy-biphenyl-4-carboxylic acid undergoes melt polycondensation with bis(2-hydroxyethyl) terephthalate . The resulting copolyesters comprise 60–80 mol% of HBCA units .Physical and Chemical Properties Analysis
The copolyesters comprising 60–80 mol% of HBCA units, synthesized using 4’-Acetoxy-biphenyl-4-carboxylic acid, possess increased heat resistance and form nematic melts at 270 °C and higher . The liquid crystal (LC) phase formation is accompanied by transition to non-Newtonian characteristics of the melt flow .Scientific Research Applications
Polymerization and Crystal Structures
4-Acetoxy 4'-carboxy biphenyl has been studied for its potential in polymerization, especially from solution, the bulk melt, and in constrained thin films. Researchers have observed the formation of single crystals and proposed a polymerization-crystallization process. This compound has applications in the development of fibrous materials and whisker-like single crystals, demonstrating its significance in materials science (Liu et al., 1993).
Hydrogen Bonding Studies
The ability of 4'-Acetoxy-biphenyl-4-carboxylic acid to form hydrogen bonds with other compounds like amines and alcohols has been explored. Understanding these interactions is crucial for predicting the structures of complexes involving this compound, particularly in the context of carboxyl groups acting as hydrogen bond donors or acceptors (Obenchain et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound derivatives have been a subject of interest. This includes the study of its thermal characteristics and crystallography, which is important for applications in material science and chemistry (Sienkiewicz-Gromiuk et al., 2014).
Thermotropic Copolyesters
The compound has been used in the synthesis of thermotropic copolyesters, which are important for developing heat-resistant materials. These materials can have applications in areas requiring high thermal stability and ordered structures (Mikhaylov et al., 2021).
Novel Compounds Synthesis
Research has also focused on creating novel compounds using this compound, exploring different chemical reactions and characterizations. This is crucial for expanding the range of materials and chemicals available for various scientific and industrial applications (Patel et al., 2009).
High-Performance Liquid Chromatography
The compound's potential in high-performance liquid chromatography, specifically as a fluorescence reagent, has been examined. This application is significant for analytical chemistry, particularly in detecting and quantifying carboxylic acids (Tsuchiya et al., 1982).
Mesophase Behavior in Liquid Crystals
The impact of this compound on the mesophase behavior of liquid crystals has been studied, specifically how different substitutions affect the transition temperatures and mesophase behavior. This research is relevant for the development of advanced materials with specific liquid crystalline properties (Ranganathan et al., 2005).
Mechanism of Action
Target of Action
The primary target of 4’-Acetoxy-biphenyl-4-carboxylic acid is the formation of thermotropic copolyesters, specifically those based on polyethylene terephthalate (PET) and 4’-hydroxy-biphenyl-4-carboxylic acid (HBCA) . The compound acts as a co-monomer in the synthesis of these copolyesters .
Mode of Action
4’-Acetoxy-biphenyl-4-carboxylic acid interacts with its targets through a process known as melt polycondensation . This process involves the reaction of bis (2-hydroxyethyl) terephthalate and 4’-acetoxybiphenyl-4-carboxylic acid as co-monomers with Sb2O3 as a catalyst .
Biochemical Pathways
The biochemical pathways affected by 4’-Acetoxy-biphenyl-4-carboxylic acid are primarily related to the synthesis of thermotropic copolyesters . The compound contributes to the formation of copolymers containing 20–80 mol% of HBCA units .
Pharmacokinetics
It’s important to note that the compound is used in the synthesis of polymers, and its bioavailability would likely depend on the specific conditions of the synthesis process .
Result of Action
The action of 4’-Acetoxy-biphenyl-4-carboxylic acid results in the formation of novel copolyesters that possess increased heat resistance and form nematic melts at 270 °C and higher . The liquid crystal (LC) phase formation is accompanied by transition to non-Newtonian characteristics of the melt flow, as well as an equalization of storage and loss moduli values .
Action Environment
The action, efficacy, and stability of 4’-Acetoxy-biphenyl-4-carboxylic acid are influenced by various environmental factors. For instance, the temperature and pressure conditions during the melt polycondensation process can affect the formation of the copolyesters . Additionally, the presence of a catalyst (Sb2O3) is necessary for the reaction to occur .
Properties
IUPAC Name |
4-(4-acetyloxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-10(16)19-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(17)18/h2-9H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTQUKBUJJKNFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346400 | |
Record name | 4'-Acetoxy-biphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75175-09-6 | |
Record name | 4'-Acetoxy-biphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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